molecular formula C17H14N2O4 B2459832 methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate CAS No. 941881-32-9

methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate

Cat. No.: B2459832
CAS No.: 941881-32-9
M. Wt: 310.309
InChI Key: VJOXKZIUQWHMDN-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety fused with a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyridone-5-carboxamide: Known for its anti-fibrotic and anti-inflammatory activity.

    Pirfenidone: Used in the treatment of idiopathic pulmonary fibrosis.

Uniqueness

methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOXKZIUQWHMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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